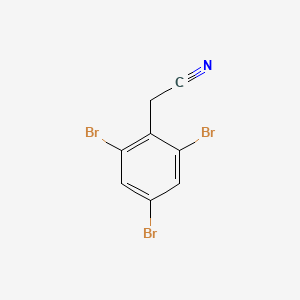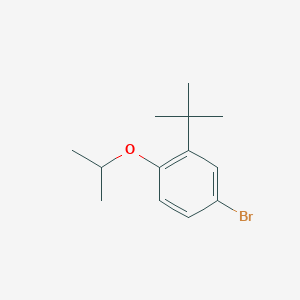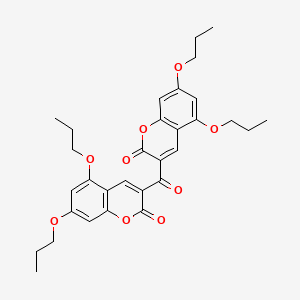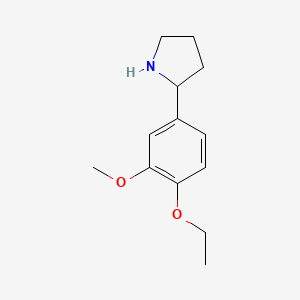
2-(2,4,6-Tribromophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,6-Tribromofenil)acetonitrilo es un compuesto orgánico con la fórmula molecular C8H4Br3N. Es un derivado del acetonitrilo, donde el anillo fenilo se sustituye con tres átomos de bromo en las posiciones 2, 4 y 6. Este compuesto es conocido por sus aplicaciones en varios campos, incluyendo química, biología e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2,4,6-Tribromofenil)acetonitrilo típicamente implica la bromación del fenilacetonitrilo. La reacción se lleva a cabo usando bromo en presencia de un catalizador, como hierro o bromuro de aluminio, bajo condiciones controladas para asegurar la bromación selectiva en las posiciones 2, 4 y 6 .
Métodos de producción industrial
La producción industrial de 2-(2,4,6-Tribromofenil)acetonitrilo sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y el control preciso de los parámetros de reacción para lograr altos rendimientos y pureza. El producto se purifica luego mediante recristalización o destilación .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(2,4,6-Tribromofenil)acetonitrilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en aminas primarias.
Sustitución: Los átomos de bromo pueden sustituirse con otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el gas hidrógeno (H2) en presencia de un catalizador.
Principales productos formados
Oxidación: Formación de ácido 2-(2,4,6-tribromofenil)acético.
Reducción: Formación de 2-(2,4,6-tribromofenil)etilamina.
Sustitución: Formación de varios fenilacetonitrilos sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-(2,4,6-Tribromofenil)acetonitrilo tiene varias aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos y como agente farmacológico.
Industria: Se utiliza en la producción de retardantes de llama y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 2-(2,4,6-Tribromofenil)acetonitrilo involucra su interacción con objetivos moleculares específicos. Los átomos de bromo y el grupo nitrilo juegan papeles cruciales en su reactividad e interacciones. El compuesto puede inhibir ciertas enzimas o interrumpir los procesos celulares, lo que lleva a sus efectos biológicos observados .
Comparación Con Compuestos Similares
Compuestos similares
- 1,2-Bis(2,4,6-tribromofenoxi)etano (BTBPE)
- Decabromodiphenil etano (DBDPE)
- Hexabromobenceno (HBBz)
- Pentabromoethylbenceno (PBEB)
- Pentabromotolueno (PBT)
- 1,2-Dibromo-4-(1,2-dibromoethyl)ciclohexano (TBECH)
Singularidad
2-(2,4,6-Tribromofenil)acetonitrilo es único debido a su patrón de sustitución específico y la presencia del grupo nitrilo. Esta combinación imparte propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones .
Propiedades
Fórmula molecular |
C8H4Br3N |
|---|---|
Peso molecular |
353.84 g/mol |
Nombre IUPAC |
2-(2,4,6-tribromophenyl)acetonitrile |
InChI |
InChI=1S/C8H4Br3N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 |
Clave InChI |
UDWVHCZATQCGOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)CC#N)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12090701.png)



![5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine](/img/structure/B12090728.png)
![2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12090740.png)

![6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12090752.png)






